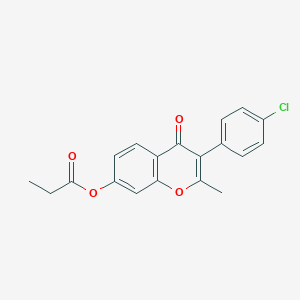

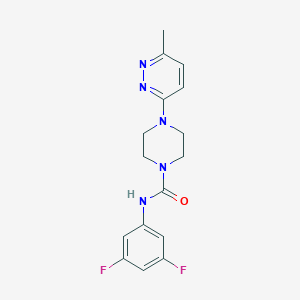

3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl propanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Methyl 3-(4-chlorophenyl)propanoate” is a chemical compound with the molecular formula C10H11ClO2 . It has an average mass of 198.646 Da and a monoisotopic mass of 198.044754 Da . It is also known by other names such as “3-(4-Chlorophenyl)propanoate de méthyle” in French and “Methyl-3-(4-chlorphenyl)propanoat” in German .

Synthesis Analysis

A series of compounds were synthesized based on structure modification of the model methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate as potent HDACIs . Saponification and hydrazinolysis of the model ester afforded the corresponding acid and hydrazide, respectively . The model ester was transformed into the corresponding trichloroacetimidate or acetate by the reaction with trichloroacetonitrile and acetic anhydride, respectively .Molecular Structure Analysis

The molecular structure of “Methyl 3-(4-chlorophenyl)propanoate” consists of 10 carbon atoms, 11 hydrogen atoms, 1 chlorine atom, and 2 oxygen atoms .Physical And Chemical Properties Analysis

“Methyl 3-(4-chlorophenyl)propanoate” is a liquid at room temperature .Applications De Recherche Scientifique

Overview of Chlorophenyl and Chromenyl Compounds

Chlorophenyl compounds, such as chlorophenols, have been extensively reviewed for their environmental relevance and fate, showcasing their ability to interact significantly with soils and water due to their physicochemical properties. These interactions are pivotal in understanding the environmental partitioning and persistence of chlorophenyl compounds, which can indirectly relate to the behavior and potential applications of 3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl propanoate in scientific research (Shiu et al., 1994).

Environmental Implications and Degradation

The degradation and environmental behavior of chlorophenols provide insights into the degradation pathways that could be relevant for the compound . For instance, chlorophenols' transformation in municipal solid waste incineration suggests potential research applications in understanding the environmental degradation processes of chlorophenyl compounds (Peng et al., 2016).

Biogeochemical Processes in Aquatic Environments

The aquatic toxicity of chlorophenols highlights the importance of studying the toxic effects and associated mechanisms in fish, which can guide research on the ecological impact and safety of related compounds, including 3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl propanoate (Ge et al., 2017).

Sorption and Environmental Behavior

Research on the sorption of phenoxy herbicides, like 2,4-D, to soil and organic matter, can inform the environmental behavior and remediation strategies for chlorophenyl compounds, suggesting potential applications in environmental sciences and pollution management (Werner et al., 2012).

Toxicological Perspectives

Understanding the toxicological profiles of chlorinated solvents provides a foundation for assessing the health risks associated with chlorophenyl compounds, thereby guiding research on their safe handling and potential toxicological effects (Ruder, 2006).

Mécanisme D'action

Target of Action

It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Mode of Action

This interaction could potentially involve binding to receptors or enzymes, altering their function and leading to downstream effects .

Biochemical Pathways

Similar compounds have been found to affect various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could potentially influence a variety of biochemical pathways.

Result of Action

Similar compounds have been found to inhibit the proliferation of certain cancer cells , suggesting that this compound may also have antiproliferative effects.

Safety and Hazards

Propriétés

IUPAC Name |

[3-(4-chlorophenyl)-2-methyl-4-oxochromen-7-yl] propanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15ClO4/c1-3-17(21)24-14-8-9-15-16(10-14)23-11(2)18(19(15)22)12-4-6-13(20)7-5-12/h4-10H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZTRCTFNQQIGKH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OC1=CC2=C(C=C1)C(=O)C(=C(O2)C)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15ClO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(5-(4-bromophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(o-tolyl)acetamide](/img/structure/B2705605.png)

![(E)-N-(3,4-dichlorophenyl)-2-(6'-ethyl-3'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'(4'H)-ylidene)hydrazinecarboxamide](/img/structure/B2705607.png)

![N-(3,4-dichlorophenyl)-2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2705610.png)

![5-Methyl-2,5,7-triazaspiro[3.4]octan-8-one hydrochloride](/img/structure/B2705616.png)

![4-[2-[3-[(1-Cyclobutylaziridin-2-yl)methoxy]-2-methylphenoxy]ethyl]morpholine](/img/structure/B2705619.png)

![methyl 2-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2705620.png)